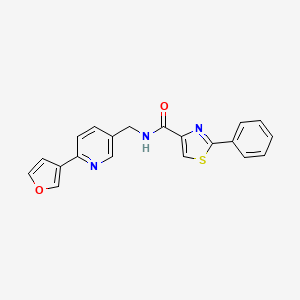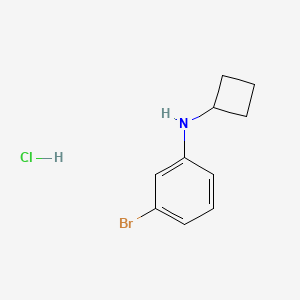![molecular formula C20H18N6O3S2 B2587346 2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 872688-39-6](/img/structure/B2587346.png)
2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H18N6O3S2 and its molecular weight is 454.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Antimicrobial Activities
- Novel pyrimidiopyrazole derivatives, including similar compounds, have demonstrated significant in vitro antitumor activity against specific cancer cell lines, such as HepG2. These findings were supported by molecular docking studies that suggested favorable interactions with biological targets. The compounds' molecular structures and properties, such as bond lengths, angles, and energy gaps, were elucidated using density functional theory (DFT) calculations, providing insights into their stability and reactivity (Fahim, Elshikh, & Darwish, 2019).
- Similarly, the antimicrobial efficacy of new heterocycles incorporating the pyrazolopyridine moiety against various bacterial and fungal strains was reported, highlighting the potential of these compounds in developing new antimicrobial agents (Abu-Melha, 2013).
Radiolabeling for Imaging Applications
- A related compound, within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, was synthesized for selective imaging of the translocator protein (18 kDa) using positron emission tomography (PET). This work illustrated the potential of pyrimidine derivatives in diagnostic imaging, particularly in identifying and quantifying biological targets in vivo (Dollé et al., 2008).
Anti-inflammatory and Analgesic Agents
- Further research into benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds demonstrated promising anti-inflammatory and analgesic activities. These studies highlight the therapeutic potential of pyrimidine derivatives in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Activities
- The anticancer activities of various pyrimidine derivatives were explored, with some compounds showing reasonable activity against melanoma and other cancer types. These findings suggest the role of pyrimidine derivatives in the development of new anticancer drugs (Duran & Demirayak, 2012).
properties
IUPAC Name |
2-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S2/c1-11-4-6-12(7-5-11)15-23-16-14(18(28)26(3)20(29)25(16)2)17(24-15)31-10-13(27)22-19-21-8-9-30-19/h4-9H,10H2,1-3H3,(H,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXSDWOEAJYLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=N2)SCC(=O)NC4=NC=CS4)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2587266.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2587268.png)





![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]propanamide](/img/structure/B2587277.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isobutyramide](/img/structure/B2587279.png)

![(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2587282.png)
![N-(2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2587284.png)
